molecular formula C8H13Cl3O2 B1182259 4-Amino-1-((2S,4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one CAS No. 197452-45-2

4-Amino-1-((2S,4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one

Cat. No.: B1182259
CAS No.: 197452-45-2
InChI Key:
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Description

2-Deoxy-2,2-difluoro-3,5-O-dibenzoylribose mesylate is a compound with the molecular formula C20H18F2O8S and a molecular weight of 456.41 . It is a white to off-white powder .


Synthesis Analysis

The synthesis of 2-Deoxy-2,2-difluoro-3,5-O-dibenzoylribose mesylate involves several steps . The process starts with cytosine and hexamethyldisilazane in a three-necked flask, which is heated to reflux. After cooling, the solvent is distilled off under reduced pressure, resulting in the precipitation of solids. The reaction solution is then added to α-2-deoxy-2,2-difluoro-D-ribofuranosyl-3,5-bisbenzoate-1-methanesulfonate, and the mixture is reacted at 120°C for 3 hours. The reaction is completed when TLC detection is performed. After cooling to room temperature, the mixture is diluted with ethyl acetate and stirred. 4M hydrochloric acid is added dropwise, and the mixture is warmed to 70°C for 2 hours. The filter cake is then suspended in water and adjusted to pH 7 with 5% sodium bicarbonate solution .


Molecular Structure Analysis

The InChI key for 2-Deoxy-2,2-difluoro-3,5-O-dibenzoylribose mesylate is LIAQHZDWFACWFK-GPMSIDNRSA-N . The structure conforms to 1H NMR and 13C NMR .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Deoxy-2,2-difluoro-3,5-O-dibenzoylribose mesylate are not mentioned in the search results, it is known that this compound is useful for the preparation of difluorinated pyrimidine nucleosides .


Physical and Chemical Properties Analysis

2-Deoxy-2,2-difluoro-3,5-O-dibenzoylribose mesylate is a white to off-white powder . It should be stored at refrigerator temperatures (2-8°C) .

Properties

IUPAC Name

4-amino-1-[(2S,4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17)/t4-,6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUQYLNIPVEERB-QTSITTDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@@H]2C([C@H]([C@@H](O2)CO)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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